Acid-PEG6-t-butyl ester
Overview
Description
Acid-PEG6-t-butyl ester is a PEG derivative containing a t-butyl protected carboxyl group with a terminal carboxylic acid . It is commonly used in bioconjugation reactions and organic synthesis . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond .
Synthesis Analysis
The synthesis of an ester can be accomplished in several ways. In a typical lab, esterification occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Other synthetic pathways to esters also exist. For example, acid chlorides can react with alcohols to yield an ester .Molecular Structure Analysis
The molecular formula of Acid-PEG6-t-butyl ester is C20H38O10 . It contains a t-butyl protected carboxyl group with a terminal carboxylic acid . The hydrophilic PEG spacer increases solubility in aqueous media .Chemical Reactions Analysis
The terminal carboxylic acid of Acid-PEG6-t-butyl ester can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond . This reaction is commonly used in bioconjugation reactions and organic synthesis .Physical And Chemical Properties Analysis
The molecular weight of Acid-PEG6-t-butyl ester is 438.5 g/mol . It is soluble in water, DMSO, DCM, and DMF .Scientific Research Applications
Enhancing Perovskite Solar Cells Performance : Polyethylene glycol (PEG) incorporated into phenyl-C61-butyric acid methyl ester (PCBM) improves the wettability of buffer layers in perovskite solar cells. This enhances electron transport and reduces carrier recombination, leading to increased efficiency and stability under ambient conditions (Liu et al., 2020).
Bioconjugation in Polymer Films : The thermal activation of tert-butyl ester moieties in block copolymer films facilitates the formation of carboxylic acid groups, useful for bioconjugation. This process is effective for covalently immobilizing various bioactive molecules on polymer surfaces (Duvigneau et al., 2008).
Adsorption Method for Separating PEG Esters : A novel adsorption method using weakly basic anion exchange resins effectively separates organic acids and PEG esters, such as α-tocopheryl polyethylene glycol succinate (TPGS) from reaction mixtures. This method shows potential for the production and purification of various PEG esters (Kong et al., 2015).
Improving Lithium-Sulfur Batteries : A quasi-solid-state copolymer electrolyte containing butyl acrylate and ionic liquid components exhibits strong chemical capture for lithium polysulfides in lithium-sulfur batteries. This leads to high discharge capacity, good cycle stability, and superior rate performance (Cai et al., 2019).
Synthesizing H2O2-Cleavable Poly(ester-amide)s : The Passerini multicomponent polymerization technique allows for the synthesis of hydrogen peroxide-cleavable poly(ester-amide)s, which could be used as potential H2O2-responsive delivery vehicles. These polymers show promise for controlled drug release (Cui et al., 2017).
Thermal and Mechanical Properties of Polymers : Research on multiblock terpoly(ester-ether-ester)s revealed the influence of soft segments like polyethylene glycol (PEG) on their thermal and mechanical properties, indicating their potential for biomedical applications (Zdebiak & Fray, 2008).
Development of Renewable-Based Polymers : Poly((ether)ester)s synthesized from renewable monomers like 2,5-furandicarboxylic acid and PEG show comparable or better thermal properties than fossil-based counterparts, emphasizing the significance of sustainable materials (Sousa et al., 2016).
Hyaluronic Acid-Based Hydrogels : Derivatizing hyaluronic acid with methacrylic esters and using poly(ethylene glycol) diacrylate (PEG-DA) as a comonomer enhances the mechanical properties and swelling behavior of hydrogels, which can be used for various biomedical applications (Park et al., 2003).
Future Directions
properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38O10/c1-20(2,3)30-19(23)5-7-25-9-11-27-13-15-29-17-16-28-14-12-26-10-8-24-6-4-18(21)22/h4-17H2,1-3H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHEKCKLYBRNNLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Acid-PEG6-t-butyl ester |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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